5-methyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-thiophen-3-yl-1,3-oxazole
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Overview
Description
5-methyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-thiophen-3-yl-1,3-oxazole is a complex heterocyclic compound This compound features a unique structure that includes a pyrrolo[1,2-a]pyrazine moiety, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-thiophen-3-yl-1,3-oxazole typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Moiety: This step involves the cyclization of a suitable precursor, such as a pyrrole derivative, with an appropriate reagent like acyl bromides or acetylenes.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated intermediate.
Formation of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-thiophen-3-yl-1,3-oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated forms of the compound .
Scientific Research Applications
5-methyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-thiophen-3-yl-1,3-oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-thiophen-3-yl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Pyrazole Derivatives: These compounds also feature a nitrogen-containing ring and are known for their diverse chemical and biological properties.
Thiazole Derivatives: These compounds contain a sulfur and nitrogen heterocycle and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
5-methyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-thiophen-3-yl-1,3-oxazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-2-thiophen-3-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-12-16-4-3-6-19(16)7-8-20(12)10-15-13(2)21-17(18-15)14-5-9-22-11-14/h3-6,9,11-12H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCFKWRDEJLZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1CC3=C(OC(=N3)C4=CSC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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